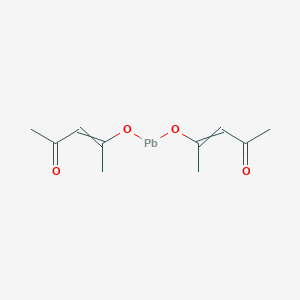
Bis(4-oxopent-2-en-2-yloxy)lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C20H20O6Pb.
Méthodes De Préparation
The synthesis of Bis(4-oxopent-2-en-2-yloxy)lead typically involves the reaction of lead acetate with 4-oxopent-2-en-2-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
Analyse Des Réactions Chimiques
Bis(4-oxopent-2-en-2-yloxy)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state lead compounds.
Substitution: The compound can participate in substitution reactions where the lead atom is replaced by other metal atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal halides for substitution.
Applications De Recherche Scientifique
Bis(4-oxopent-2-en-2-yloxy)lead has diverse applications in scientific research, including:
Catalytic Reactions: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Synthesis: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Nanoparticle Formation: It plays a role in the formation of lead-based nanoparticles, which have applications in electronics and photonics.
Biological Studies: Researchers explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Mécanisme D'action
The mechanism by which Bis(4-oxopent-2-en-2-yloxy)lead exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its action.
Comparaison Avec Des Composés Similaires
Bis(4-oxopent-2-en-2-yloxy)lead can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, but with significant environmental and health concerns.
Lead acetate: Commonly used in analytical chemistry and as a precursor for other lead compounds.
Lead oxide: Used in the production of lead-acid batteries and glass. The uniqueness of this compound lies in its specific structure and properties, which enable its use in specialized applications such as catalysis and material synthesis.
Propriétés
Numéro CAS |
15282-88-9 |
|---|---|
Formule moléculaire |
C10H14O4Pb |
Poids moléculaire |
405 g/mol |
Nom IUPAC |
lead(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Pb/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
VJRBSSRKZYRKTG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O[Pb]OC(=CC(=O)C)C |
SMILES isomérique |
C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















